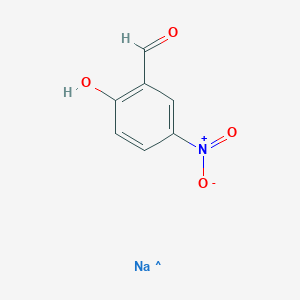
N,N'-Tetramethylenebis(formamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Tetramethylenebis(formamide) is an organic compound with the molecular formula C6H12N2O2 It is a derivative of formamide and is characterized by the presence of two formamide groups connected by a tetramethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(formamide) typically involves the reaction of formamide with a tetramethylene diamine under controlled conditions. One common method is the formylation of tetramethylene diamine using formic acid or other formylating agents. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst to achieve high yields .
Industrial Production Methods
In industrial settings, the production of N,N’-Tetramethylenebis(formamide) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Tetramethylenebis(formamide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include primary amines, carboxylic acids, and substituted formamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Tetramethylenebis(formamide) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-Tetramethylenebis(formamide) involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its formamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Formamide: The simplest formamide derivative, used widely in organic synthesis.
N,N’-Methylenebis(formamide): A similar compound with a shorter methylene bridge.
N,N’-Diphenylformamidine: Another formamide derivative with aromatic groups
Uniqueness
N,N’-Tetramethylenebis(formamide) is unique due to its tetramethylene bridge, which imparts distinct chemical properties and reactivity compared to other formamide derivatives. This structural feature allows for specific applications in synthesis and industrial processes that are not feasible with simpler formamides .
Properties
CAS No. |
50326-52-8 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(4-formamidobutyl)formamide |
InChI |
InChI=1S/C6H12N2O2/c9-5-7-3-1-2-4-8-6-10/h5-6H,1-4H2,(H,7,9)(H,8,10) |
InChI Key |
XAQWCVPBQWSGPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC=O)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


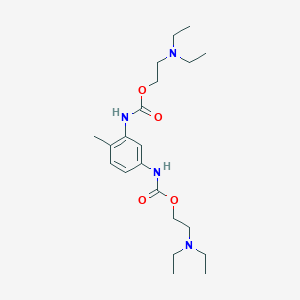
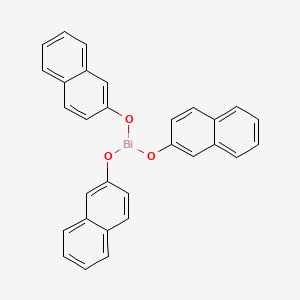
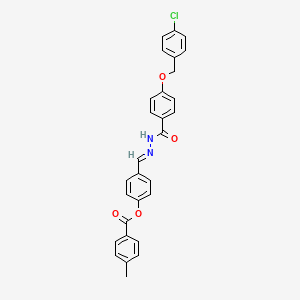

![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)


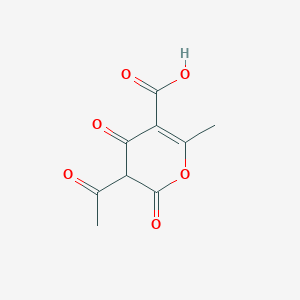
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
